

Introduction: A Strategic Intermediate in Modern Chemical Synthesis

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Compound of Interest

Compound Name: **2,4-Dichloro-5-isopropoxyaniline**

Cat. No.: **B1580495**

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2,4-Dichloro-5-isopropoxyaniline is a highly functionalized aromatic amine, identified by the CAS number 41200-96-8.[1] Its structure, featuring a dichlorinated benzene ring, an amine group, and an isopropoxy ether linkage, makes it a strategic and valuable intermediate in the synthesis of complex organic molecules.[1] While not an end-product itself, its utility is paramount in industries where precise molecular architecture is key, most notably in the production of advanced agrochemicals and as a building block in the synthesis of pharmaceuticals and dyes.[2][3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and handling, tailored for professionals in chemical research and development.

Part 1: Core Physicochemical and Structural Profile

The compound's physical state and solubility are critical determinants of its handling, storage, and reaction conditions. It is typically supplied as a cream to yellow crystalline powder or an oily liquid, a characteristic that can vary with purity.[1][2][3] Its solubility in polar organic solvents like alcohols and chloroform, contrasted with its insolubility in water, dictates the choice of solvent systems for synthetic transformations.[3][4]

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	41200-96-8	[1]
Molecular Formula	C ₉ H ₁₁ Cl ₂ NO	[1] [5]
Molecular Weight	220.11 g/mol	[1]
Appearance	Cream to yellow crystalline powder or oily liquid	[1] [4] [6]
Melting Point	40-44 °C	[1] [3]
Boiling Point	110-112 °C at 0.2 mmHg	[1] [3] [7]
Density	1.272 g/cm ³	[7]
InChI Key	RWRWIICNMOKBIQ- UHFFFAOYSA-N	[1] [6]
SMILES	CC(C)OC1=CC(N)=C(Cl)C=C1 Cl	[1] [6]

The stability of **2,4-Dichloro-5-isopropoxyaniline** is generally robust under standard laboratory conditions. However, as an aniline derivative, it is susceptible to oxidation and may darken upon exposure to air and light.[\[3\]](#)[\[4\]](#) For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to preserve its integrity.[\[8\]](#)

Part 2: Synthesis—The Gateway to Application

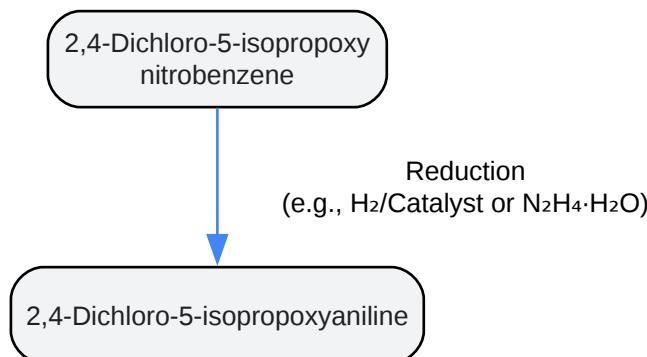
The most prevalent and industrially viable synthesis of **2,4-Dichloro-5-isopropoxyaniline** involves the chemical reduction of its nitro precursor, 2,4-dichloro-5-isopropoxy nitrobenzene. [\[1\]](#)[\[3\]](#)[\[4\]](#) This transformation is a cornerstone of its production, and the choice of reducing agent and catalyst system is critical for achieving high yield and purity while minimizing waste.

Primary Synthetic Pathway: Reduction of a Nitroarene

The conversion hinges on the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). Several methodologies can accomplish this, with two being particularly noteworthy:

- Catalytic Hydrogenation: This classic method involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) in a solvent such as methanol.[3][4] It is a clean and efficient process, often favored in industrial settings for its high yields and atom economy.
- Chemical Reduction with Hydrazine Hydrate: An alternative route utilizes hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) in an alcoholic solvent, often with a composite catalyst to enhance reaction kinetics and selectivity.[1][9] A patented method describes a catalyst system of activated carbon, ferric hydroxide, and aluminum hydroxide (gac:Fe(OH)₃:Al(OH)₃).[9][10] This approach avoids the need for high-pressure hydrogenation equipment.

Figure 1: Primary Synthesis Route



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Caption: Figure 1: Primary Synthesis Route

Illustrative Laboratory Protocol (Hydrazine Reduction Method)

This protocol is a conceptual synthesis based on established chemical principles for nitro group reduction described in the literature.[1][9]

- Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,4-dichloro-5-isopropoxy nitrobenzene (1.0 eq) and a suitable solvent such as ethanol.
- Catalyst Addition: Add the composite catalyst (e.g., GAC:Fe(OH)₃:Al(OH)₃, ~5% w/w of the nitro compound).[9][10]

- Reactant Addition: Heat the mixture to a gentle reflux (60-80 °C).[10] Add hydrazine hydrate (1.5–3.0 eq) dropwise via the dropping funnel over 1-3 hours to control the exothermic reaction.[9][10]
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).[10]
- Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.
- Purification: The crude product is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality Note: The dropwise addition of hydrazine hydrate is crucial to manage the reaction's exothermicity and prevent side reactions. The composite catalyst provides a high surface area and synergistic activity for efficient reduction, leading to higher yields and product quality compared to single-component catalysts.[9][10]

Part 3: Reactivity and Application as a Synthon

The synthetic value of **2,4-Dichloro-5-isopropoxyaniline** lies in the reactivity of its primary amine group. This nucleophilic center is the site of derivatization, allowing for the construction of more complex molecular scaffolds.

Caption: Figure 2: Key Site of Reactivity

Its most significant application is as a key intermediate in the synthesis of the herbicide Oxadiazon.[2][3][4] This underscores its importance in the agrochemical industry, where building blocks with this specific substitution pattern are required to achieve the desired biological activity. Beyond herbicides, it serves as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science.[3][4] The chlorine atoms on the ring also offer potential sites for nucleophilic

substitution, although these reactions typically require more forcing conditions compared to reactions at the amine group.[1]

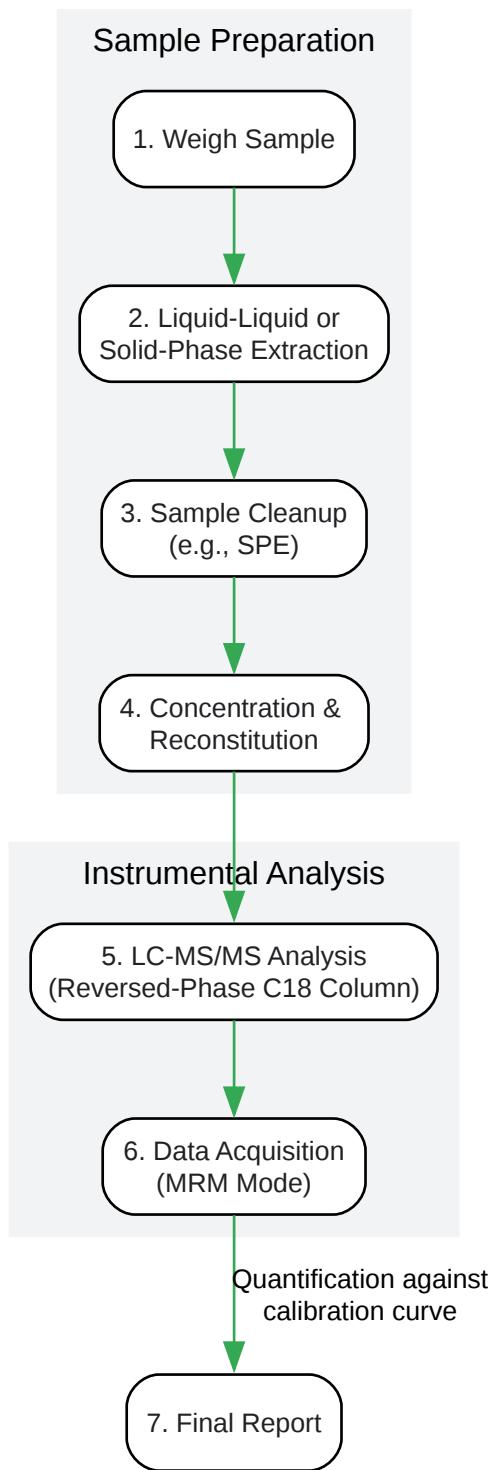
Part 4: Analytical Methodologies

While a specific, universally validated analytical method for **2,4-Dichloro-5-isopropoxyaniline** is not readily available in public literature, a robust method can be developed using standard chromatographic techniques based on its physicochemical properties. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for sensitive and selective quantification of similar aniline derivatives in various matrices.[11]

Proposed Analytical Workflow: LC-MS/MS

This workflow is designed to provide a reliable, self-validating system for the quantification of **2,4-Dichloro-5-isopropoxyaniline** in a research or quality control setting.

Figure 3: Proposed Analytical Workflow

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Caption: Figure 3: Proposed Analytical Workflow

- Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a calibration curve by serial dilution. Dissolve the sample to be tested in the same solvent.
- Chromatography: Employ a reversed-phase HPLC column (e.g., C18). A gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a standard starting point for method development.
- Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Optimize the instrument for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity. This involves identifying a precursor ion (the protonated molecule, $[M+H]^+$) and one or two product ions generated by collision-induced dissociation.
- Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[\[11\]](#)

Part 5: Safety, Handling, and Storage

2,4-Dichloro-5-isopropoxyaniline is classified as a toxic substance and requires careful handling by trained personnel in a controlled environment.[\[3\]](#)[\[5\]](#)

Table 2: GHS Hazard Information

Hazard Class	Statement	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	[3] [5] [12]
Skin Irritation	Causes skin irritation.	[5] [12]
Eye Irritation	Causes serious eye irritation.	[5] [12]
Target Organ Toxicity	May cause respiratory irritation.	[5] [12]
Hazard Class	6.1 (Toxic Solid)	[3] [5]

Handling and Personal Protective Equipment (PPE):

- Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[3][8]
- Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately and thoroughly with soap and water.[3][8]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
- The compound is noted to be heat and air sensitive; for optimal stability, store under an inert gas atmosphere and refrigerate at 2-8 °C.[8]

Conclusion

2,4-Dichloro-5-isopropoxyaniline is a quintessential example of a specialty chemical intermediate whose value is defined by its molecular structure. Its well-established synthesis from its nitro precursor and the predictable reactivity of its aniline moiety make it a reliable building block for complex target molecules, particularly in the agrochemical sector. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in research and industrial production.

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